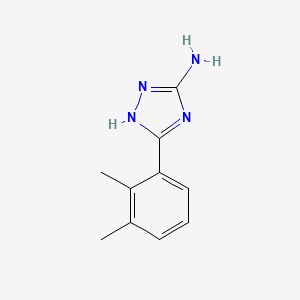
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,3-dimethylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.
科学的研究の応用
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may interact with enzymes involved in metabolic pathways or receptors in the nervous system .
類似化合物との比較
Similar Compounds
2,3-Dimethylphenyl isocyanate: Another compound with a similar phenyl group but different functional groups.
2,3-Dimethylphenylhydrazine: A precursor in the synthesis of the triazole compound.
Medetomidine: An imidazole derivative with similar structural features and biological activities.
Uniqueness
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine is unique due to its specific triazole ring structure and the presence of the 2,3-dimethylphenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
生物活性
Overview
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine is an organic compound belonging to the triazole class, characterized by its unique structure that includes a 2,3-dimethylphenyl group attached to a triazole ring. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a variety of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
| Property | Value |
|---|---|
| CAS No. | 1016495-51-4 |
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 5-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-amine |
| Canonical SMILES | CC1=C(C(=CC=C1)C2=NC(=NN2)N)C |
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethylphenylhydrazine with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone that cyclizes to form the triazole ring. Optimal reaction conditions include heating to reflux and maintaining an acidic environment to facilitate cyclization.
Antimicrobial and Antifungal Properties
Research has demonstrated that triazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that compounds containing the triazole structure can inhibit various pathogens effectively. The mechanism often involves interference with fungal cell wall synthesis or disruption of metabolic pathways in bacteria .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that the compound may exert its effects by modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural characteristics. A study focusing on N-substituted triazoles indicated that electron-donating groups at specific positions on the aryl ring enhance anti-proliferative activity against cancer cell lines. For instance, compounds with methyl substituents at the ortho and meta positions exhibited significantly higher potency compared to those with electron-withdrawing groups .
Study on Anti-Cancer Activity
A recent investigation into the anti-cancer properties of various triazole derivatives revealed that certain modifications significantly enhance their efficacy against HepG2 liver cancer cells. The study reported IC50 values indicating that derivatives with two electron-donating methyl groups showed potent anti-proliferative effects compared to other structural variants .
Inhibition of COX Enzymes
Another research effort assessed the inhibitory effects of triazole derivatives on cyclooxygenase (COX) enzymes. Compounds similar to this compound demonstrated selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in managing inflammation-related disorders .
特性
CAS番号 |
1016495-51-4 |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.23 g/mol |
IUPAC名 |
5-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-6-4-3-5-8(7(6)2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |
InChIキー |
JQBDYWGWGVQURW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=NC(=NN2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















